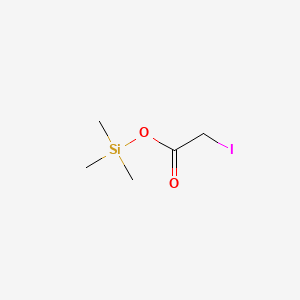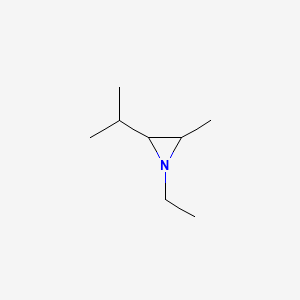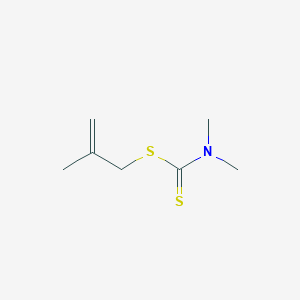
2-Methylprop-2-en-1-yl dimethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylprop-2-en-1-yl dimethylcarbamodithioate is a chemical compound known for its unique structure and properties. It is primarily used in various industrial and scientific applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-en-1-yl dimethylcarbamodithioate typically involves the reaction of 2-methylprop-2-en-1-ol with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylprop-2-en-1-yl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylcarbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction produces thiols .
Aplicaciones Científicas De Investigación
2-Methylprop-2-en-1-yl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylprop-2-en-1-yl dimethylcarbamodithioate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-Methylprop-2-en-1-yl dimethylcarbamodithioate include:
2-Methyl-2-propen-1-ol: Known for its use in organic synthesis and as a precursor for other chemicals.
Isophthalic acid, di(2-methylprop-2-en-1-yl) ester: Used in the production of polymers and resins.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of reactivity and stability, making it a valuable reagent in both research and industrial applications .
Propiedades
Número CAS |
53281-94-0 |
|---|---|
Fórmula molecular |
C7H13NS2 |
Peso molecular |
175.3 g/mol |
Nombre IUPAC |
2-methylprop-2-enyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H13NS2/c1-6(2)5-10-7(9)8(3)4/h1,5H2,2-4H3 |
Clave InChI |
UYBCNGCCOSKKKC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CSC(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



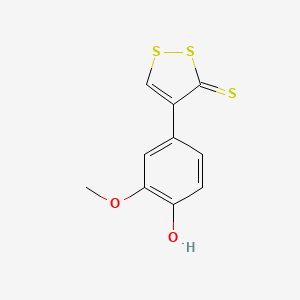
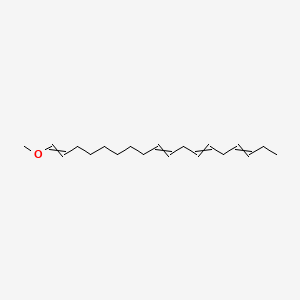

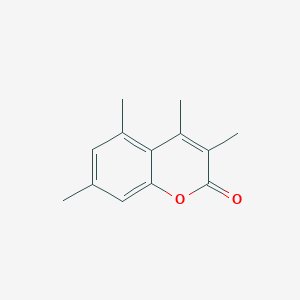
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
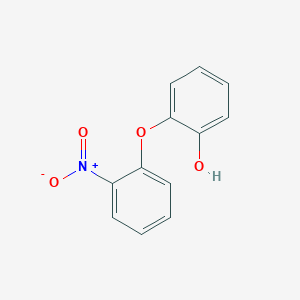
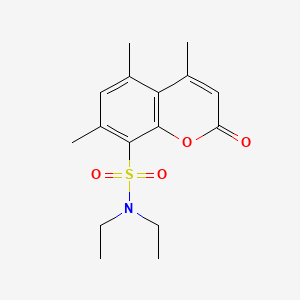
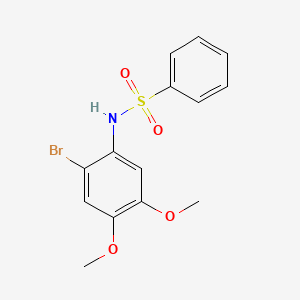
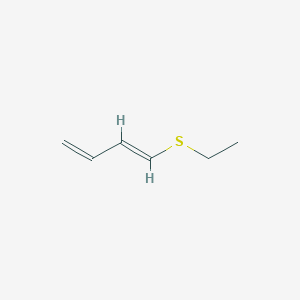
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)

